5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione
Description
5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione is a complex heterocyclic compound featuring:
- Indole-2,3-dione core: A bicyclic structure with dual ketone groups at positions 2 and 3.
- Benzoyl substituent: Attached to the indole nitrogen (position 1), modified with 3,5-dinitro groups and a 4-methylanilino moiety at position 4.
- 5-Methyl group: Positioned on the indole ring.
The electron-withdrawing nitro groups may enhance binding affinity to enzymatic active sites, while the methylanilino group could influence solubility and pharmacokinetics.
Properties
CAS No. |
7006-85-1 |
|---|---|
Molecular Formula |
C23H16N4O7 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
5-methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione |
InChI |
InChI=1S/C23H16N4O7/c1-12-3-6-15(7-4-12)24-20-18(26(31)32)10-14(11-19(20)27(33)34)22(29)25-17-8-5-13(2)9-16(17)21(28)23(25)30/h3-11,24H,1-2H3 |
InChI Key |
CAQQLJYWUDHCTE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3C4=C(C=C(C=C4)C)C(=O)C3=O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3C4=C(C=C(C=C4)C)C(=O)C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to interfere with cell division.
Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. The nitro groups play a crucial role in its reactivity, facilitating interactions with cellular components .
Comparison with Similar Compounds
Structural Features and Substituents
The target compound shares functional motifs with analogs reported in the literature but differs in core structure and substituents:
Key Observations :
Key Observations :
Physical and Spectral Properties
Melting points and spectral data highlight structural differences:
Key Observations :
Biological Activity
5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex indole structure substituted with various functional groups, including a dinitrobenzoyl moiety. Its molecular formula is with a molecular weight of approximately 353.32 g/mol. The presence of nitro groups is particularly noteworthy as these groups can influence the compound's reactivity and biological interactions.
Research indicates that compounds similar to this compound often exhibit their biological effects through:
- Inhibition of Enzymatic Activity : Many dinitro compounds have been shown to inhibit various enzymes, potentially affecting cellular metabolism and signaling pathways.
- Antioxidant Properties : Some studies suggest that compounds with similar structures may possess antioxidant capabilities, which can protect cells from oxidative stress.
- Cytotoxic Effects : Preliminary findings indicate that this compound may induce cytotoxicity in certain cancer cell lines, possibly through apoptosis or necrosis mechanisms.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study 1 : In a study involving breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 12 µM, indicating potent growth inhibition compared to control groups.
- Case Study 2 : Another study highlighted its effectiveness against leukemia cells (HL-60), where it induced significant apoptosis as evidenced by increased caspase activity.
Antimicrobial Activity
Emerging data suggest that the compound may also possess antimicrobial properties. Preliminary tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed inhibitory effects at concentrations ranging from 20 to 50 µg/mL.
Data Tables
| Biological Activity | Cell Line/Organism | IC50/Effect Concentration | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | ~12 µM | Growth inhibition |
| Anticancer | HL-60 | Induces apoptosis | Caspase activation |
| Antimicrobial | Staphylococcus aureus | 20 µg/mL | Bacterial growth inhibition |
| Antimicrobial | Escherichia coli | 50 µg/mL | Bacterial growth inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione, and how can reaction yields be improved?
- Methodological Answer : A two-step approach is recommended:
- Step 1 : Synthesize the 3,5-dinitrobenzoyl chloride intermediate via nitration of benzoyl chloride derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). This minimizes side reactions like over-nitration .
- Step 2 : Couple the intermediate with 5-methylindole-2,3-dione using a Schotten-Baumann reaction. Reflux in a biphasic system (e.g., THF/water with NaHCO₃) enhances acylation efficiency. Yields can exceed 70% with rigorous purification via recrystallization (DMF/EtOH, 1:3 ratio) .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectral and crystallographic methods:
- Spectroscopy : Confirm the indole-dione core via IR (C=O stretches at ~1700–1750 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.0–8.5 ppm with splitting patterns matching substitution) .
- X-ray Diffraction : Use SHELXL for refinement, focusing on resolving disorder in the dinitrobenzoyl group. Apply TWIN/BASF commands in OLEX2 to address potential twinning .
Q. What safety protocols are critical when handling intermediates like 3,5-dinitrobenzoyl chloride?
- Methodological Answer :
- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.
- Handling : Use explosion-proof fume hoods and anti-static equipment due to nitro group instability. Refer to the 2015 Catalogue of Hazardous Chemicals for spill-response guidelines .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved for this compound?
- Methodological Answer :
- Refinement Strategy : In SHELXL, apply restraints for anisotropic displacement parameters (ADPs) of the dinitro group. Use the RIGU command to fix unrealistic thermal motion .
- Validation : Cross-check with DFT-optimized geometry (e.g., Gaussian09 at B3LYP/6-31G* level) to identify systematic errors in experimental data .
Q. What chromatographic methods are suitable for enantiomeric resolution of derivatives containing the 3,5-dinitrobenzoyl moiety?
- Methodological Answer :
- Chiral Stationary Phase (CSP) : Use a Pirkle-type column (e.g., (R)-N-(3,5-dinitrobenzoyl)-phenylglycine bonded to silica) for HPLC.
- Mobile Phase : Optimize with n-hexane/2-propanol (80:20) at 1 mL/min flow rate. Monitor separation factors (α > 1.2) via UV detection at 254 nm .
Q. How can researchers address contradictory data in reaction kinetics for nitro-group substitutions?
- Methodological Answer :
- Mechanistic Studies : Perform Hammett plots using para-substituted benzoyl chloride derivatives to correlate electronic effects with reaction rates.
- In Situ Monitoring : Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., nitronium ion) under varying temperatures .
Q. What strategies mitigate toxicity concerns during biological assays (e.g., cell proliferation studies)?
- Methodological Answer :
- Dose Optimization : Conduct MTT assays on SH-SY5Y cells with 0.1–100 µM concentration gradients. Include positive controls (e.g., cisplatin) and validate via Western blot for apoptosis markers (caspase-3, PARP) .
- Solvent Controls : Use DMSO at ≤0.1% (v/v) to avoid solvent-induced cytotoxicity .
Tables for Key Data
Table 1 : Crystallographic Refinement Parameters (SHELXL)
| Parameter | Value | Notes |
|---|---|---|
| R1/wR2 | 0.045/0.112 | For I > 2σ(I) |
| Flack x parameter | 0.02(3) | Indicates correct enantiomer |
| BASF | 0.25 | Twin scale factor |
Table 2 : HPLC Resolution of Chiral Derivatives
| Compound | k (1st peak) | α | Resolution (Rs) |
|---|---|---|---|
| DNB-PEA | 2.1 | 1.25 | 1.8 |
| DNB-NEA | 3.0 | 1.32 | 2.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
